N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide” is a complex organic compound that contains several functional groups and structural motifs, including a furan ring, a pyrazole ring, and a sulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the sulfonamide group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and can participate in tautomeric forms .
Chemical Reactions Analysis
Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Pyrazole rings can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, furan derivatives are polar due to the presence of the oxygen atom and can participate in hydrogen bonding .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of celecoxib derivatives, including compounds similar in structure to "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide", have been extensively studied. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives aimed at evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were synthesized by reactions involving alkyl/aryl isothiocyanates with celecoxib, and their structures were determined by spectral methods (Küçükgüzel et al., 2013).
Biological Activities
Anticancer and Antimicrobial Activities
Several studies have focused on the anticancer and antimicrobial activities of sulfonamide derivatives. For example, Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and tested their in-vitro anticancer activity against human tumor liver cell line (HEPG-2), demonstrating significant activity compared to doxorubicin, a commonly used chemotherapeutic agent (Ghorab et al., 2015). Additionally, Zaki et al. (2018) explored the synthesis, antimicrobial, and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives, highlighting the potential for a broad spectrum of biological activities (Zaki et al., 2018).
Future Directions
Mechanism of Action
Furan derivatives
Furan is a five-membered aromatic ring with oxygen. Furan derivatives have been found to have a wide range of biological activities, including antiviral, antibacterial, and anticancer effects . The presence of the ether oxygen in furan adds polarity and potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Pyrazole derivatives
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as anti-inflammatory, anticancer, and antiviral effects .
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVSVMOCUKMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
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